
tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Overview
Description
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a complex organic compound featuring a tert-butyl carbamate group. This compound is notable for its applications in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the byproduct, carbon dioxide .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Basic Information
- Chemical Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
- CAS Number : 247068-82-2
- Purity : Typically ≥95%
- Appearance : White to off-white solid
- Melting Point : 77 - 78°C
- Boiling Point : Approximately 369.8°C at 760 mm Hg
Structural Characteristics
The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted by a chiral epoxide (2-methyloxiran). This unique structure contributes to its reactivity and selectivity in organic reactions.
Medicinal Chemistry
Tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a precursor for the synthesis of bioactive compounds.
Case Study: Synthesis of Anticancer Agents
Research indicates that derivatives of this compound can be modified to enhance their anticancer properties. For instance, modifications to the carbamate group have shown increased activity against various cancer cell lines, suggesting its utility as a scaffold in drug design .
Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its ability to undergo various transformations, including nucleophilic substitution and coupling reactions.
Example Reaction: Nucleophilic Addition
In synthetic protocols, this compound can participate in nucleophilic additions with amines or alcohols, facilitating the formation of more complex molecules. This property is particularly advantageous in the synthesis of chiral compounds .
Material Science
The compound's unique structure lends itself to applications in materials science, particularly in the development of polymeric materials.
Case Study: Polymerization Studies
Studies have demonstrated that incorporating this compound into polymer matrices improves thermal stability and mechanical properties. This has implications for creating advanced materials with tailored characteristics for specific applications .
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-methylcarbamate
Uniqueness
tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both an oxirane and a carbamate group. This combination of functional groups provides distinct reactivity and stability, making it valuable in various synthetic applications .
Biological Activity
tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, also known as a carbamate derivative, is a compound that plays a significant role in organic synthesis and has potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and its role in various biochemical pathways.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₅NO₄
- Molecular Weight : 271.36 g/mol
- CAS Number : 247068-82-2
This compound acts primarily as a protecting group for amines during chemical synthesis. The mechanism involves the formation of a stable carbamate that protects the amine from further reactions, allowing selective modifications at other functional groups within the molecule .
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Enzyme Interactions
This compound is known to interact with various enzymes, particularly those involved in peptide synthesis and degradation. It has been utilized as a model substrate to study enzyme specificity and catalytic mechanisms, especially in the context of epoxide hydrolases and carbamate-degrading enzymes .
2. Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it exhibits good stability under physiological conditions. Its ability to form hydrogen bonds enhances its bioavailability, making it suitable for applications in medicinal chemistry .
3. Toxicological Studies
In animal models, the compound has shown varying effects based on dosage. At lower concentrations, it may not exhibit significant toxicity; however, higher doses can lead to adverse effects such as immunotoxicity and endocrine disruption. This highlights the importance of dosage in determining its safety profile.
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in drug development:
Study 1: Peptide Synthesis
A study demonstrated the effectiveness of this compound as a protecting group in the synthesis of peptides. Researchers reported that its removal could be achieved under mild conditions, facilitating the production of complex peptide structures without significant side reactions .
Study 2: Enzyme Inhibition
Another investigation focused on its role as an inhibitor for specific proteases, such as SARS-CoV 3CL protease. The compound was subjected to fluorometric assays to determine its inhibitory potential, revealing promising results that suggest further exploration for therapeutic applications against viral infections .
Data Tables
Property | Value |
---|---|
Molecular Weight | 271.36 g/mol |
Melting Point | 77 - 78°C |
Boiling Point | 369.8 ± 37.0 °C (760 mm Hg) |
Purity | ≥95% |
Biological Activity | Findings |
---|---|
Enzyme Interaction | Effective protecting group for amines |
Toxicity | Higher doses may lead to adverse effects |
Pharmacokinetics | Good stability and bioavailability |
Q & A
Q. Basic: What are the key steps in synthesizing this compound, and how is stereochemical integrity maintained?
Methodological Answer:
The synthesis typically involves sequential peptide coupling and epoxide formation. Key steps include:
- Epoxide Installation : The (R)-2-methyloxirane moiety is introduced via Sharpless epoxidation or stereoselective oxidation of allylic alcohols, ensuring retention of configuration .
- Amide Bond Formation : Coupling agents like HBTU/DiPEA are used to link the carbamate-protected amine to the keto-oxygen intermediate, minimizing racemization .
- Chiral Resolution : Chiral HPLC or crystallization is employed to separate diastereomers, with retention times or crystal structures confirming enantiopurity .
- Stereochemical Monitoring : 1H NMR coupling constants (e.g., J = 8.9 Hz for NH in ) and optical rotation ([α]D +62.1 in CHCl3) validate configuration .
Q. Basic: Which spectroscopic methods confirm structure and purity?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- HRMS : Expected [M+Na]+ at m/z 567.3520 (for derivatives) .
- Chiral HPLC : Retention time comparison against racemic mixtures ensures enantiomeric excess >98% .
Q. Advanced: How is this compound used in proteasome inhibitor development?
Methodological Answer:
The compound serves as a critical epoxyketone warhead in carmaphycins and Plasmodium proteasome inhibitors. Key considerations:
- Epoxide Reactivity : The α,β-epoxyketone moiety selectively binds to the proteasome’s threonine residues, enabling irreversible inhibition .
- Analog Design : Substituents at the 4-methylpentanoyl group (e.g., fluorophenyl in ) modulate potency and selectivity.
- Toxicity Mitigation : Structural optimization (e.g., tert-butyl carbamate protection) reduces off-target effects while maintaining stability .
Q. Advanced: How to address diastereomer separation challenges during synthesis?
Methodological Answer:
- Chiral Stationary Phases : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for baseline separation .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., trifluoroacetate in ) improve enantiopurity via recrystallization .
- Kinetic Control : Low-temperature (−20°C) reactions slow epoxide racemization during coupling steps .
Q. Advanced: What degradation products form under varying pH, and how are they analyzed?
Methodological Answer:
- Acidic Conditions : Epoxide ring-opening generates diols (e.g., 1,2-diol via acid-catalyzed hydrolysis), detectable by LC-MS (m/z +18 Da) .
- Basic Conditions : Carbamate deprotection yields free amines, monitored by TLC (Rf shift) or 1H NMR loss of tert-butyl signals (δ 1.4 ppm) .
- Analytical Strategies :
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPMIMTLBGEHT-QMTHXVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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